molecular formula C14H11BrN2O3 B5773362 N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide

N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide

Cat. No.: B5773362
M. Wt: 335.15 g/mol
InChI Key: GITQHLLWVDAREL-CSKARUKUSA-N
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Description

N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide is a complex organic compound with a unique structure that combines a furan ring, a bromine atom, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 5-bromofuran-2-carboxylic acid with an appropriate amine, followed by the introduction of the phenylprop-1-en-2-yl group through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses.

Scientific Research Applications

N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-chlorofuran-2-carboxamide: Similar structure with a chlorine atom instead of bromine.

    N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-fluorofuran-2-carboxamide: Similar structure with a fluorine atom instead of bromine.

    N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-iodofuran-2-carboxamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide imparts unique reactivity and properties compared to its halogenated analogs. This uniqueness can be leveraged in specific chemical reactions and applications where bromine’s characteristics are advantageous.

Properties

IUPAC Name

N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-12-7-6-11(20-12)14(19)17-10(13(16)18)8-9-4-2-1-3-5-9/h1-8H,(H2,16,18)(H,17,19)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITQHLLWVDAREL-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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